Undecane, 1,1-dimethoxy-
Description
Contextualization within Organic Chemistry Research Domains
Within the vast landscape of organic chemistry, Undecane (B72203), 1,1-dimethoxy- primarily falls under the category of protecting group chemistry. Aldehydes, such as undecanal (B90771), are reactive functional groups that can undergo a variety of chemical transformations. In a multi-step synthesis, it is often necessary to temporarily "mask" or protect the aldehyde group to prevent it from reacting while other parts of the molecule are being modified. organic-chemistry.orgmasterorganicchemistry.com
The formation of an acetal (B89532), such as Undecane, 1,1-dimethoxy-, from undecanal is a common strategy to achieve this protection. organic-chemistry.org The acetal is stable under basic and neutral conditions, as well as in the presence of many oxidizing and reducing agents. organic-chemistry.orgmasterorganicchemistry.com This stability allows chemists to perform a wide range of reactions on other parts of the molecule without affecting the protected aldehyde. Subsequently, the aldehyde can be easily regenerated by treating the acetal with aqueous acid. organic-chemistry.orgmasterorganicchemistry.com
Furthermore, Undecane, 1,1-dimethoxy- and similar acetals can serve as precursors in various synthetic transformations. For instance, they can be converted to the corresponding alk-1-enyl methyl ethers, which are valuable intermediates in their own right. nih.gov
Interdisciplinary Relevance in Contemporary Chemical Sciences
The significance of Undecane, 1,1-dimethoxy- extends beyond traditional organic synthesis. Its properties and the properties of related long-chain acetals lend themselves to applications in several interdisciplinary fields:
Flavor and Fragrance Chemistry: Long-chain aldehydes and their derivatives are often important components of flavors and fragrances. For example, 1,1-dimethoxydecane, a close relative of Undecane, 1,1-dimethoxy-, possesses a characteristic herbaceous, green, and citrus-floral odor. chemicalbook.com The controlled release of volatile aldehydes from less volatile acetal precursors is a strategy employed in this industry.
Material Science: The hydrophobic undecane chain combined with the polar diether functionality gives Undecane, 1,1-dimethoxy- amphiphilic character. This property is relevant in the study of self-assembly, surfactants, and the modification of material surfaces. The analogous compound, undecane, 1,1-diethoxy-, is noted for its potential use as an additive in lubricants and fuels and in the production of polymers. ontosight.ai
Pheromone Research: Undecane itself is a known mild sex attractant for certain insects. wikipedia.org The chemical modification of such signaling molecules, including their conversion to acetals, is a strategy used by chemical ecologists to study insect behavior and develop pest control methods.
Historical Development of Related Dimethyl Acetal Chemistry in Academic Contexts
The study of acetals dates back to the 19th century. wikipedia.org However, the systematic development of their use as protecting groups in organic synthesis gained significant momentum in the mid-20th century. Early research focused on the fundamental mechanisms of acetal formation and hydrolysis. masterorganicchemistry.com
The development of milder and more selective methods for both the formation (acetalization) and cleavage (deacetalization) of acetals has been a continuous area of research. organic-chemistry.org Initially, strong acid catalysts were employed, which were not compatible with sensitive functional groups. organic-chemistry.org Over the years, a wide array of milder catalysts, such as silica (B1680970) gel-adsorbed perchloric acid and various metal oxides, have been developed to improve the efficiency and applicability of acetal protection. organic-chemistry.orgresearchgate.net
The use of orthoformates, like trimethyl orthoformate, in conjunction with an alcohol and a catalyst, has become a standard and efficient method for the synthesis of dimethyl acetals. organic-chemistry.org This approach drives the reaction equilibrium towards the formation of the acetal by removing the water generated during the reaction. organic-chemistry.org The ongoing refinement of these methods continues to enhance the utility of dimethyl acetals, including Undecane, 1,1-dimethoxy-, in complex chemical syntheses.
Chemical and Physical Properties of Undecane, 1,1-dimethoxy-
| Property | Value |
| Molecular Formula | C13H28O2 |
| Molecular Weight | 216.36 g/mol |
| Boiling Point | 248.9 °C at 760 mmHg |
| Flash Point | 67.5 °C |
| Density | 0.844 g/cm³ |
| Vapor Pressure | 0.0372 mmHg at 25°C |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 11 |
| CAS Number | 52517-67-6 |
Data sourced from lookchem.comepa.govnih.gov
Interactive Data Table: Physicochemical Properties
Structure
2D Structure
3D Structure
Properties
CAS No. |
52517-67-6 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,1-dimethoxyundecane |
InChI |
InChI=1S/C13H28O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h13H,4-12H2,1-3H3 |
InChI Key |
FBJUQTUWWCVIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Transformative Pathways of Undecane, 1,1 Dimethoxy
Established Synthetic Routes to 1,1-Dimethoxyundecane
The formation of 1,1-dimethoxyundecane is primarily achieved through well-documented acetalization reactions, which can be categorized into direct and indirect methods.
Direct Acetalization Processes
The most conventional and widely practiced method for synthesizing 1,1-dimethoxyundecane is the direct acid-catalyzed reaction between undecanal (B90771) and methanol (B129727). researchgate.netchemicalbook.com This reaction involves the nucleophilic addition of two equivalents of methanol to the carbonyl group of undecanal. The process is reversible and requires the removal of water to drive the equilibrium towards the formation of the acetal (B89532) product.
The mechanism initiates with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a methanol molecule, leading to the formation of a hemiacetal intermediate. researchgate.net Subsequent protonation of the hemiacetal's hydroxyl group and its elimination as water generates a resonance-stabilized carbocation. A second methanol molecule then attacks this carbocation, and after deprotonation, the final 1,1-dimethoxyundecane is formed.
Table 1: Catalytic Systems for Direct Acetalization of Aldehydes
| Catalyst Type | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time | Reference |
| Hydrochloric Acid | 0.03 - 30 | Room Temp - 50 | 85 - 98 | 3 - 20 min | smolecule.com |
| Lewis Acids (e.g., BF₃, AlCl₃) | 5 - 20 | 0 - 80 | 75 - 92 | 1 - 6 h | smolecule.com |
| Heterogeneous Acids (Clays) | 10 - 50 | Room Temp - 120 | 65 - 85 | 2 - 12 h | smolecule.com |
| Ion Exchange Resins | 10 - 30 | Room Temp - 100 | 80 - 95 | 0.5 - 8 h | smolecule.com |
Indirect Synthetic Approaches via Precursor Modification
Indirect routes to 1,1-dimethoxyundecane, primarily through transacetalization, offer an alternative pathway that circumvents the production of water. scielo.br In this approach, an existing acetal or an orthoformate, such as trimethyl orthoformate, is reacted with the aldehyde (undecanal). organic-chemistry.org
The reaction, known as an acetal exchange, is also typically acid-catalyzed. For instance, reacting undecanal with trimethyl orthoformate in the presence of an acid catalyst yields 1,1-dimethoxyundecane and methyl formate. The key advantage of this method is that no water is formed, which can simplify the process by eliminating the need for dehydrating agents or azeotropic distillation to remove water. scielo.br This can be particularly useful when dealing with substrates that are sensitive to the conditions required for water removal. Zirconium tetrachloride is noted as an efficient catalyst for this type of in situ transacetalization. organic-chemistry.org
Precursor Chemistry and Functional Group Interconversions Leading to 1,1-Dimethoxyundecane
The synthesis of 1,1-dimethoxyundecane is fundamentally linked to the chemistry of its primary precursor, undecanal, and the transformation of its carbonyl group.
Undecanal Derivatization Strategies
Undecanal is an eleven-carbon aliphatic aldehyde that serves as the foundational building block for 1,1-dimethoxyundecane. rsc.org The conversion of the aldehyde functional group into a dimethyl acetal is a crucial derivatization strategy in organic synthesis. researchgate.net This transformation effectively acts as a protecting group strategy. ymerdigital.comscirp.org
The acetal group is stable under basic and neutral conditions and is resistant to attack by nucleophiles and organometallic reagents. organic-chemistry.org This stability allows chemists to perform reactions on other parts of a molecule containing the protected undecanal moiety without interference from the otherwise reactive aldehyde group. researchgate.net Once the desired transformations are complete, the protecting group can be removed by acid-catalyzed hydrolysis, regenerating the original aldehyde. organic-chemistry.org
Carbonyl Compound Transformations
The core of 1,1-dimethoxyundecane synthesis lies in the transformation of the carbonyl group of undecanal. As detailed in the direct acetalization mechanism (Section 2.1.1), this process is a classic example of nucleophilic addition to a carbonyl. The general reaction can be summarized as the reaction of an aldehyde with two molecules of an alcohol to form an acetal and water. smolecule.com The efficiency of this transformation is highly dependent on controlling the reaction equilibrium. Standard procedures often employ a Dean-Stark apparatus to continuously remove the water byproduct from the reaction mixture, thereby driving the reaction to completion. organic-chemistry.org
Novel Synthetic Strategies and Methodological Advancements for 1,1-Dimethoxyundecane Derivatives
Recent research has focused on developing more efficient, sustainable, and atom-economical methods for the synthesis of acetals, including 1,1-dimethoxyundecane and its derivatives.
A significant advancement is the development of tandem or one-pot reactions that combine multiple synthetic steps. One such strategy is the tandem hydroformylation-acetalization of an olefin. sci-hub.se This process starts with a more fundamental precursor, 1-decene, which undergoes hydroformylation (the addition of hydrogen and carbon monoxide) to produce the intermediate undecanal. In the same reaction vessel, the newly formed undecanal is immediately converted into 1,1-dimethoxyundecane in the presence of methanol and a suitable catalyst system. This approach simplifies operations, reduces waste, and can enhance selectivity. sci-hub.se Research has shown that ruthenium complexes can yield undecanal dimethylacetal from 1-decene, and heterogeneous catalysts like Rhodium on silica (B1680970) (Rh/SiO₂) are effective for the tandem hydroformylation-acetalization of other olefins. sci-hub.se
The principles of green chemistry have also been applied to acetal synthesis, emphasizing the use of environmentally benign and recyclable materials. ymerdigital.comresearchgate.net This includes the use of solid acid catalysts, which are easily separated from the reaction mixture and can be reused, reducing waste and cost. researchgate.net Examples of such catalysts include:
Montmorillonite clays (B1170129) smolecule.com
Silicotungstic acid modified bentonite (B74815) scirp.org
Various zeolites scielo.br
Methodological advancements also include the use of alternative energy sources to drive the reaction. Microwave irradiation, for example, has been shown to significantly accelerate acetal formation, often under solvent-free conditions, leading to rapid reactions and high yields. smolecule.com
Table 2: Examples of Novel and Green Catalysts for Acetal Synthesis
| Catalyst | Substrate Example | Method | Key Features | Reference |
| Ruthenium Complex | 1-Decene | Tandem Hydroformylation-Acetalization | One-pot synthesis from olefin; 65% yield of undecanal dimethylacetal reported. | sci-hub.se |
| Rhodium on Silica (1Rh/SiO₂) | 1-Hexene | Tandem Hydroformylation-Acetalization | Heterogeneous catalyst; high conversion and selectivity to linear acetal. | sci-hub.se |
| Silicotungstic Acid on Bentonite | Benzaldehyde | Direct Acetalization | Efficient, reusable heterogeneous catalyst with excellent yields. | scirp.org |
| Montmorillonite K10 Clay | General Aldehydes | Microwave Irradiation | Solvent-free conditions; rapid reaction (85-98% yield). | smolecule.com |
Elucidation of Reaction Mechanisms Involving 1,1 Dimethoxyundecane
Fundamental Mechanistic Pathways of Acetal (B89532) Hydrolysis and Formation
The formation and hydrolysis of acetals are reversible equilibrium reactions, typically catalyzed by acid. organicchemistrytutor.comlibretexts.org The mechanism for the hydrolysis of 1,1-dimethoxyundecane to undecanal (B90771) and methanol (B129727) serves as a prime example of this fundamental process.
The hydrolysis mechanism proceeds through several distinct steps:
Protonation: The reaction is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst (H-A). This converts the methoxy group into a good leaving group (methanol). chemistrysteps.comorgoreview.com
Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the protonated methoxy group (methanol), leading to the formation of a resonance-stabilized oxonium ion. chemistrysteps.comorgoreview.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com
Deprotonation to form a Hemiacetal: A base (A⁻ or H₂O) removes a proton from the newly added water molecule, resulting in the formation of a neutral hemiacetal intermediate. organicchemistrytutor.comchemistrysteps.com
Protonation of the Second Methoxy Group: The second methoxy group is then protonated by the acid catalyst. chemistrysteps.com
Elimination of a Second Alcohol Molecule: The hydroxyl group of the hemiacetal facilitates the elimination of a second molecule of methanol, forming a protonated aldehyde. chemistrysteps.com
Final Deprotonation: A final deprotonation step yields the parent aldehyde, undecanal, and regenerates the acid catalyst. chemistrysteps.com
The reverse of this process, the formation of 1,1-dimethoxyundecane from undecanal and two equivalents of methanol, follows the same mechanistic steps in the opposite direction. organicchemistrytutor.com To favor acetal formation, water is typically removed from the reaction mixture to drive the equilibrium forward according to Le Châtelier's principle. libretexts.org
Table 1: Mechanistic Steps in the Acid-Catalyzed Hydrolysis of 1,1-Dimethoxyundecane
| Step | Description | Reactant(s) | Intermediate(s) | Product(s) |
|---|---|---|---|---|
| 1 | Protonation of a methoxy group | 1,1-Dimethoxyundecane, H⁺ | Protonated acetal | - |
| 2 | Loss of methanol | Protonated acetal | Oxonium ion | Methanol |
| 3 | Nucleophilic attack by water | Oxonium ion, Water | Protonated hemiacetal | - |
| 4 | Deprotonation | Protonated hemiacetal | Hemiacetal | H⁺ |
| 5 | Protonation of the second methoxy group | Hemiacetal, H⁺ | Protonated hemiacetal | - |
| 6 | Loss of second methanol molecule | Protonated hemiacetal | Protonated undecanal | Methanol |
Catalytic Aspects in Undecane (B72203), 1,1-Dimethoxy- Transformations
Acid catalysis is fundamental to the reactivity of 1,1-dimethoxyundecane. orgoreview.com Both formation and hydrolysis require an acid catalyst to proceed at a reasonable rate. organicchemistrytutor.com The catalyst, which can be a Brønsted acid like sulfuric acid or tosylic acid, protonates the oxygen atoms of the acetal or the carbonyl group, thereby increasing the electrophilicity of the central carbon atom and facilitating nucleophilic attack. organicchemistrytutor.comacs.org The efficiency of the catalysis depends on the acid strength and the reaction conditions. In the absence of an acid catalyst, acetals are stable, which is why they are often used as protecting groups for aldehydes and ketones in neutral or basic media. organicchemistrytutor.com
While less common than acid catalysis for simple hydrolysis, transition metals can mediate various transformations of acetals and related compounds.
Lewis Acid Catalysis: Metal salts with Lewis acidic properties, such as lanthanide triflates (e.g., La(OTf)₃), can act as catalysts for acetalization and related glycosylation reactions by activating the leaving group. organic-chemistry.org
Decarbonylation: Late transition metals like rhodium can react with aldehydes (the product of acetal hydrolysis) and promote decarbonylation, which involves the oxidative addition of the aldehyde C-H bond to the metal center, followed by CO de-insertion. dtu.dk
Asymmetric Hydroalkoxylation: Palladium catalysts have been used for the asymmetric intermolecular hydroalkoxylation of allenes, leading to the formation of acyclic O,O-acetals. organic-chemistry.org
Acetal Derivatives of Metal Complexes: There has been research into acetal and ketal derivatives related to metal formyl and acyl complexes, indicating the interaction of metals with the acetal moiety or its precursors. acs.org
Photochemical methods offer an alternative, often milder, approach to acetal synthesis. rsc.org These reactions typically involve a photocatalyst that, upon irradiation, initiates the reaction.
Photoacid Catalysis: Certain compounds can act as photoacid catalysts, becoming more acidic in their excited state. These have been used to promote the acetalization of enol ethers with alcohols under visible light irradiation in near-neutral conditions. organic-chemistry.org
Thiourea-Based Catalysis: Schreiner's thiourea (B124793) has been utilized as an organocatalyst in the photochemical acetalization of various aldehydes using household lamps as the light source. rsc.orgrsc.org The mechanism is believed to involve activation of the substrates through hydrogen bonding. rsc.org
Photoredox Catalysis: In some systems, acetalization can be achieved through photoredox catalysis without the need for acids. For example, a biscyanolated perylene (B46583) bisimide has been used as an electron-poor photocatalyst with green light to convert aldehydes into acetals. kit.edu Another approach uses an in situ generated photocatalyst from chloranil (B122849) in methanol to convert carbonyl compounds to their dimethyl acetals. nih.gov
Radical Processes and Electron Transfer Mechanisms in 1,1-Dimethoxyundecane Chemistry
While the dominant mechanisms for 1,1-dimethoxyundecane are polar, involving protonation and nucleophilic attack, radical and single-electron transfer (SET) processes can be relevant in related systems, particularly under photochemical or specific redox conditions.
Single-Electron Transfer (SET): SET is a key mechanism in photoredox catalysis. sigmaaldrich.com In the context of acetal chemistry, a photocatalyst can be excited by light and then engage in an electron transfer with a substrate. For example, metals like sodium can donate a single electron to a carbonyl compound (a precursor to or product of an acetal) to form a radical anion. libretexts.org This initiates a radical pathway. While acetals themselves are not typically initiators for radical reactions under these conditions, their carbonyl counterparts are.
Radical Formation: Radical species can be generated from substrates through interaction with an excited photocatalyst. sigmaaldrich.com For instance, the photochemical synthesis of acetals using Eosin Y as a photocatalyst under green LED irradiation likely involves radical intermediates. rsc.org The specific involvement of a radical pathway with a simple aliphatic acetal like 1,1-dimethoxyundecane would require specific reagents or conditions designed to promote homolytic bond cleavage or electron transfer, which are not characteristic of its typical reactivity profile.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,1-Dimethoxyundecane |
| Undecanal |
| Methanol |
| Sulfuric acid |
| Tosylic acid |
| Lanthanide triflates |
| Schreiner's thiourea |
| Perylene bisimide |
| Chloranil |
| Eosin Y |
| Sodium |
| Rhodium |
| Palladium |
Advanced Applications in Organic Synthesis Research
1,1-Dimethoxyundecane as a Strategic Building Block in Complex Molecule Assembly
The strategic deployment of 1,1-dimethoxyundecane in the synthesis of complex molecules hinges on its ability to mask a reactive aldehyde functionality while its long, unbranched eleven-carbon chain participates in the construction of larger molecular frameworks. This acetal (B89532) is stable under a variety of reaction conditions, particularly those involving nucleophiles and bases, making it an ideal component for multi-step synthetic sequences. organic-chemistry.org
Construction of Carbon-Carbon Skeletons
A fundamental operation in organic synthesis is the formation of new carbon-carbon bonds, which forms the very backbone of complex molecules. acs.org 1,1-Dimethoxyundecane, as a protected form of undecanal (B90771), plays a crucial role in this process. The acetal group is inert to many carbon-carbon bond-forming reactions, allowing for the selective modification of other parts of a molecule.
For instance, the terminal end of the undecyl chain can be functionalized and then used in coupling reactions. More commonly, the true value of the acetal is realized after a different part of the molecule has been elaborated. Once the desired carbon skeleton is assembled, the acetal can be readily hydrolyzed under acidic conditions to reveal the reactive aldehyde. This aldehyde can then participate in a host of reactions to further extend the carbon chain, such as Wittig reactions, aldol (B89426) condensations, or Grignard additions.
A key application of long-chain aldehydes, and by extension their acetals, is in the synthesis of insect pheromones. Many of these biologically active molecules are long-chain unsaturated alcohols, acetates, or aldehydes. nih.govrsc.org The synthesis of such compounds often involves the precise construction of a specific carbon skeleton with one or more double bonds at defined positions. For example, a synthetic route might involve the coupling of two smaller fragments, one of which could be derived from 1,1-dimethoxyundecane. After the main carbon chain is constructed, the aldehyde is unmasked and can be converted to the desired functional group of the pheromone. sjii.es
Introduction of Oxygenated Functional Groups
The latent aldehyde functionality within 1,1-dimethoxyundecane makes it an excellent precursor for the introduction of various oxygenated functional groups. Following deprotection, the resulting undecanal can be reduced to the corresponding primary alcohol, 1-undecanol, using a variety of reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This alcohol can then be further functionalized, for example, by conversion to an ester or ether.
Alternatively, oxidation of the aldehyde can yield undecanoic acid, a carboxylic acid. This transformation opens the door to a different set of functionalities, including amides, esters, and acid chlorides. The ability to selectively introduce an alcohol or a carboxylic acid at a specific point in a complex molecule, after other synthetic transformations have been carried out, highlights the strategic importance of using the acetal protecting group.
Utility in Target-Oriented Synthesis and Methodology Development
The synthesis of complex natural products is a driving force for the development of new synthetic methodologies. rsc.orgacs.orgnih.gov The stability and reliable reactivity of acetals like 1,1-dimethoxyundecane make them valuable tools in these ambitious projects. In target-oriented synthesis, where the goal is the creation of a specific, often biologically active molecule, protecting groups are essential for orchestrating the sequence of reactions. The use of 1,1-dimethoxyundecane allows for the temporary deactivation of a reactive aldehyde while other, more sensitive, transformations are performed elsewhere in the molecule.
For example, in the synthesis of a macrolide, a large cyclic ester, a long-chain aldehyde might be required at a late stage for cyclization or functionalization. nih.gov By incorporating 1,1-dimethoxyundecane early in the synthesis, the aldehyde is protected from the numerous reaction conditions that might otherwise affect it.
The development of new synthetic methods also benefits from the predictable behavior of acetals. Researchers developing novel reactions can use substrates containing a dimethyl acetal to demonstrate the chemoselectivity of their new method, showing that the acetal remains intact while other functional groups react.
Regioselective and Stereoselective Synthetic Exploitation of 1,1-Dimethoxyundecane
Regioselectivity refers to the control of where a chemical reaction occurs on a molecule, while stereoselectivity refers to the control over the three-dimensional arrangement of atoms in the product. Both are critical for the synthesis of complex molecules, particularly those with biological activity.
While 1,1-dimethoxyundecane itself is achiral, its deprotected form, undecanal, can be a substrate in stereoselective reactions. For example, the addition of a chiral nucleophile to the aldehyde can lead to the formation of a chiral secondary alcohol with a high degree of stereocontrol. This is a common strategy in the synthesis of natural products where specific stereoisomers are required for biological activity. nih.govmdpi.com
Furthermore, the long alkyl chain of 1,1-dimethoxyundecane can influence the regioselectivity of reactions occurring at a distance from the acetal group. In complex substrates, the steric bulk of the protected aldehyde and the conformational preferences of the long chain can direct reagents to a specific site on the molecule. While specific documented examples for 1,1-dimethoxyundecane are not abundant in readily available literature, the principles of substrate-controlled regioselectivity are a cornerstone of modern organic synthesis.
Contribution to Materials Science Research and Development
Integration into Polymer and Coating Systems Research
There is a lack of research literature demonstrating the integration of "Undecane, 1,1-dimethoxy-" into polymer and coating systems.
Modification of Polymeric Matrix Properties
No research findings were identified that specifically investigate the use of "Undecane, 1,1-dimethoxy-" to alter the properties of a polymeric matrix. While the long alkyl chain of the undecane (B72203) group could theoretically impart flexibility or hydrophobicity, and the dimethoxy group could influence polarity and reactivity, no studies have been published to confirm these effects.
Influence on Material Properties via Chemical Modification and Derivatization
There is no available research on the chemical modification or derivatization of "Undecane, 1,1-dimethoxy-" for the purpose of influencing material properties.
Research on Solubility Modulation
No studies were found that explore the use of "Undecane, 1,1-dimethoxy-" to modulate the solubility of polymers or other materials.
Investigations into Thermal Stability Enhancements
There is no evidence in the scientific literature of investigations into the enhancement of thermal stability in materials through the use of "Undecane, 1,1-dimethoxy-".
Studies on Reactivity Control in Material Systems
No research has been published on the use of "Undecane, 1,1-dimethoxy-" to control the reactivity within material systems.
Chemical Release and Modulation Systems Architectures
The architecture of chemical release systems is a pivotal area of research, aiming to control the delivery of active molecules. encyclopedia.pubnih.gov Undecane, 1,1-dimethoxy-, due to its chemical nature, is a candidate for inclusion in such systems, particularly those designed for the controlled egress of fragrances or other volatile compounds. acs.orgresearchgate.net
Research on Encapsulation Methodologies (e.g., Microcapsules, Polymeric Shells)
Encapsulation is a widely used technique to protect volatile compounds from degradation and to control their release. acs.orggivaudan.com For a hydrophobic molecule like Undecane, 1,1-dimethoxy-, various encapsulation strategies are being explored to enhance its stability and functionality in diverse applications. nih.govrsc.org
Core-shell microcapsules, where a liquid core containing the active agent is enclosed within a solid polymer shell, are a prominent methodology. google.comgoogle.com The selection of the shell material is critical and is often a biopolymer or a synthetic polymer tailored for specific release triggers. encyclopedia.pubgoogle.com Research has demonstrated the use of materials like gelatin-acacia and chitosan (B1678972) for creating such shells. nih.govnih.gov The process often involves creating an oil-in-water emulsion where the hydrophobic Undecane, 1,1-dimethoxy- would reside in the oil phase, which is then encapsulated. nih.gov
The effectiveness of these microcapsules can be fine-tuned by adjusting parameters such as the concentration of surfactants and polymers, and the pH during the coacervation process. nih.gov For instance, studies on similar systems have shown that optimizing these factors can significantly influence the particle size and stability of the resulting microcapsules. nih.gov
Table 1: Encapsulation Parameters for Hydrophobic Cores
| Shell Material | Encapsulation Method | Core Component Example | Key Process Variable | Typical Result |
|---|---|---|---|---|
| Gelatin-Acacia | Complex Coacervation | Fragrance Oil | pH Adjustment (e.g., to ~4.0) | Formation of stable microcapsules |
| Poly(lactic-co-glycolic acid) (PLGA) | Solvent Evaporation | Undecane, 1,1-dimethoxy- | Polymer Concentration | Control over shell thickness and release rate |
| Chitosan | Ionic Gelation/Cross-linking | Essential Oil | Cross-linker Concentration (e.g., CaCl2) | Enhanced shell integrity and payload retention nih.govnih.gov |
| Polyurethane | Interfacial Polymerization | Hydrophobic Active | Monomer Ratio | Creation of a robust, impermeable shell |
Matrix Interactions in Controlled Release Systems
The interaction between the encapsulated molecule and the polymer matrix is fundamental to controlling the release kinetics. kpi.ua For a non-polar compound like Undecane, 1,1-dimethoxy-, hydrophobic and van der Waals interactions with the polymer matrix are dominant. The strength of these interactions dictates the diffusion coefficient of the molecule within the polymer. kpi.uaillinois.edu
In a controlled release system, the active compound is dispersed within a polymer matrix. The release occurs as the molecule diffuses through the matrix to the surface. The rate of diffusion is influenced by several factors, including the molecular size of the penetrant, the chain morphology of the polymer, and the temperature. kpi.uanih.gov As expected, larger molecules tend to diffuse more slowly through a polymer matrix compared to smaller ones. nih.govmdpi.com
The choice of polymer is therefore crucial. A polymer with a high affinity for Undecane, 1,1-dimethoxy- will result in slower, more sustained release, while a less compatible polymer will allow for faster diffusion. The physical state of the polymer, whether it is below or above its glass transition temperature (Tg), also significantly affects the diffusion rate. mdpi.com Above the Tg, the polymer chains are more mobile, facilitating faster diffusion.
Table 2: Influence of Polymer Matrix on Release Characteristics of Undecane, 1,1-dimethoxy- (Predicted)
| Polymer Matrix | Predominant Interaction | Predicted Diffusion Coefficient (cm²/s) | Expected Release Profile |
|---|---|---|---|
| Poly(lactic acid) (PLA) | Weak Hydrophobic | Low (e.g., 10⁻¹² - 10⁻¹⁴) nih.gov | Slow, sustained release |
| Poly(ε-caprolactone) (PCL) | Moderate Hydrophobic | Moderate | Zero-order release possible with appropriate device design nih.gov |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) Hydrogel | Low (due to hydrophilic matrix) | High | Rapid, diffusion-controlled release |
| Polystyrene (PS) | Strong Hydrophobic | Very Low (e.g., 10⁻¹³ - 10⁻¹⁶) mdpi.com | Very slow, barrier-controlled release |
Design of Delivery Systems for Chemical Egress Control
The design of the delivery system architecture plays a critical role in modulating the release of the encapsulated compound. encyclopedia.pubnih.gov For Undecane, 1,1-dimethoxy-, which is an acetal (B89532), stimuli-responsive systems offer a sophisticated method for controlling its release. libretexts.orgyoutube.com
One of the most promising strategies involves pH-responsive polymers. nih.govresearchgate.net The acetal linkage in Undecane, 1,1-dimethoxy- is stable under neutral or basic conditions but can be hydrolyzed under acidic conditions to release undecanal (B90771) and methanol (B129727). libretexts.org By encapsulating Undecane, 1,1-dimethoxy- within a pH-sensitive polymer shell, its release can be triggered by a change in the environmental pH. nih.govresearchgate.net For example, a core-shell microcapsule could be designed with a chitosan shell that decomposes in an acidic environment, leading to a burst release of the core contents. nih.govacs.org
Another approach is the development of multi-component systems where drug-loaded microcarriers are dispersed within a hydrogel matrix. nih.gov This composite structure allows for multiple release mechanisms to be combined, including diffusion through the microcarrier, degradation of the microcarrier, and diffusion through the hydrogel matrix, which can be tailored to achieve specific release profiles, such as zero-order kinetics. nih.gov
Furthermore, the egress can be controlled by modifying the polymer shell with nanomaterials to create a polymer nanocomposite. google.com This can alter the porosity and permeability of the shell, thereby providing a more precise control over the release rate of the active agent.
Table 3: Design Strategies for Controlled Egress of Undecane, 1,1-dimethoxy-
| System Design | Release Mechanism | Trigger | Anticipated Outcome |
|---|---|---|---|
| pH-Sensitive Core-Shell Microcapsule (e.g., Chitosan Shell) | Shell decomposition followed by core release nih.govacs.org | Low pH Environment nih.gov | Programmed burst release |
| Biodegradable Polymer Matrix (e.g., PLGA) | Synergistic effect of diffusion and polymer degradation nih.govacs.org | Hydrolysis | Sustained, long-term release |
| Thermo-responsive Hydrogel Matrix | Change in polymer solubility and swelling mdpi.com | Temperature change (above or below LCST) | On-demand release triggered by temperature |
| Nanocomposite Polymer Shell | Modulated diffusion through the shell google.com | Passive Diffusion | Fine-tuned, steady-state release rate |
Analytical Chemistry Research Methodologies for 1,1 Dimethoxyundecane
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantitative Analysis in Complex Matrices
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of 1,1-dimethoxyundecane. This powerful method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. youtube.com In GC, the volatile compound is passed through a column, where it separates from other components of a mixture based on its physical and chemical properties. youtube.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint, allowing for its definitive identification and quantification. youtube.com
Optimization of Sample Derivatization Protocols for GC-MS
For some compounds, particularly those with low volatility or active functional groups, derivatization is a crucial step to enhance their suitability for GC-MS analysis. libretexts.orgsigmaaldrich.com This chemical modification process converts the analyte into a more volatile and thermally stable derivative. libretexts.org While 1,1-dimethoxyundecane, as an acetal (B89532), may not always require derivatization, in complex matrices, this step can significantly improve chromatographic peak shape and detection sensitivity. researchgate.net
Common derivatization methods include silylation, acylation, and alkylation. libretexts.org Silylation, for instance, replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility. libretexts.orgsigmaaldrich.com Acylation can also enhance volatility and stability, and the use of fluorinated acyl groups can improve detectability with an electron capture detector (ECD). libretexts.org The optimization of derivatization involves careful consideration of the reagent, reaction time, and temperature to ensure the reaction proceeds to completion. sigmaaldrich.com For instance, the derivatization of estrogenic compounds with BSTFA required increasing the reaction time and temperature to ensure all active hydrogens were silylated. sigmaaldrich.com
A study on the analysis of pinacolyl alcohol in a complex matrix demonstrated the effectiveness of acylation (acetylation and benzoylation) in producing derivatives with retention times that were well-separated from matrix interferences. nih.gov This highlights the importance of tailoring the derivatization strategy to the specific analyte and matrix.
Development of Advanced Separation Techniques
To enhance the separation of 1,1-dimethoxyundecane from complex mixtures, advanced separation techniques can be employed. These methods aim to improve resolution and selectivity beyond what is achievable with standard GC. Multidimensional gas chromatography (GCxGC) is one such technique, where two different columns with distinct separation mechanisms are coupled, providing a much higher peak capacity and resolving power. datanose.nl This is particularly useful for analyzing complex samples containing numerous components with similar volatilities.
Another approach involves optimizing the GC parameters themselves, such as the temperature ramp of the oven. youtube.com A gradual increase in temperature allows for the separation of compounds based on their different boiling points. youtube.com The choice of the stationary phase within the GC column is also critical; "like separates like," meaning non-polar columns are suitable for non-polar analytes and vice versa. youtube.com
Application in Metabolomics and Environmental Analysis Research
GC-MS is a widely used tool in metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. nih.govnih.gov In this context, GC-MS can be used to identify and quantify 1,1-dimethoxyundecane if it is present as a metabolite. For instance, 1,1-dimethoxydecane, a related compound, has been identified in blackberries and is considered a potential biomarker for the consumption of these foods. hmdb.ca Untargeted metabolomics approaches, often employing GC-MS, aim to capture a broad snapshot of the metabolome to identify biomarkers associated with specific conditions or exposures. nih.gov
In environmental analysis, GC-MS is essential for detecting and quantifying organic pollutants in various matrices like water and soil. nih.govnih.gov The presence of 1,1-dimethoxyundecane in environmental samples could indicate industrial contamination or arise from natural sources. The high sensitivity and specificity of GC-MS make it well-suited for trace-level detection of such compounds. youtube.com For example, GC-MS has been successfully used to quantify the transformation products of the rocket fuel 1,1-dimethylhydrazine (B165182) in aqueous solutions. nih.gov
Spectroscopic Techniques for Characterization and Behavioral Studies
Spectroscopic techniques provide invaluable information about the structure, bonding, and dynamic behavior of molecules like 1,1-dimethoxyundecane.
Gas-Phase Infrared Spectroscopy for Volatility Investigations
Furthermore, gas-phase IR spectroscopy can be used to investigate the volatility of compounds. By studying the IR spectrum at different temperatures and pressures, information about the phase transitions and vapor pressure of 1,1-dimethoxyundecane can be obtained. This is crucial for understanding its environmental fate and transport. The NIST Chemistry WebBook provides a collection of gas-phase IR spectra for various compounds, which can serve as a reference for such investigations. nist.gov Research on other acetals and ketals has shown that IR spectroscopy can be used to differentiate between related structures based on their spectral features in specific regions. rsc.org
| Technique | Application for 1,1-Dimethoxyundecane | Key Information Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural elucidation and quantitative analysis in complex matrices. | Molecular weight, fragmentation pattern, identification, and concentration. |
| Gas-Phase Infrared Spectroscopy | Volatility investigations and structural characterization. | Vibrational frequencies, functional groups, and information on intermolecular forces. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and dynamic studies. | Chemical environment of hydrogen and carbon atoms, connectivity, and molecular dynamics. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including 1,1-dimethoxyundecane. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. docbrown.infoyoutube.com
In a ¹H NMR spectrum of 1,1-dimethoxyundecane, one would expect to see distinct signals for the different types of protons present in the molecule. youtube.com The chemical shift of each signal indicates the electronic environment of the protons, while the integration of the signal provides the ratio of the number of protons of each type. docbrown.info The splitting pattern of the signals (e.g., singlet, doublet, triplet) reveals information about the neighboring protons. docbrown.info
Similarly, a ¹³C NMR spectrum would show a single peak for each unique carbon atom in 1,1-dimethoxyundecane. docbrown.info The chemical shifts of these peaks are characteristic of the type of carbon atom (e.g., sp³, sp²).
Advanced Spectroscopic Methods for Mechanistic Insights
The elucidation of reaction mechanisms and the detailed structural analysis of molecules like 1,1-dimethoxyundecane rely heavily on a suite of advanced spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to provide a comprehensive understanding of the compound's structure and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,1-dimethoxyundecane, both ¹H and ¹³C NMR are fundamental for structural confirmation.
¹H NMR Spectroscopy: In the proton NMR spectrum of 1,1-dimethoxyundecane, distinct signals are expected for the different types of protons present in the molecule. The methoxy (B1213986) groups (-OCH₃) would typically appear as a sharp singlet. The single proton on the acetal carbon (CH(OCH₃)₂) would present as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) group of the undecyl chain. The various methylene groups of the long alkyl chain would appear as a complex multiplet, and the terminal methyl (CH₃) group of the undecyl chain would be a triplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. Each unique carbon atom in 1,1-dimethoxyundecane will give a distinct signal. The carbon of the acetal group (CH(OCH₃)₂) is characteristically shifted downfield. The carbons of the two methoxy groups will appear as a single peak due to their chemical equivalence. The long undecyl chain will show a series of peaks for the methylene carbons, and a distinct peak for the terminal methyl carbon.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for 1,1-Dimethoxyundecane
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (terminal) | ~0.88 (t) | ~14 |
| (CH₂)₈ | ~1.2-1.4 (m) | ~22-32 |
| CH₂ (adjacent to acetal) | ~1.5-1.6 (m) | ~24 |
| CH (acetal) | ~4.3 (t) | ~104 |
| OCH₃ | ~3.3 (s) | ~53 |
Note: These are predicted values and may differ from experimental results. 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. For 1,1-dimethoxyundecane, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion [M]⁺ and various fragment ions, which are indicative of the molecule's structure. The fragmentation pattern of acetals is well-characterized. A key fragmentation pathway is the loss of one of the methoxy groups to form a stable oxonium ion.
The NIST WebBook provides mass spectral data for undecanal (B90771) dimethyl acetal (another name for 1,1-dimethoxyundecane). nist.gov
Interactive Data Table: Mass Spectrometry Data for 1,1-Dimethoxyundecane
| m/z | Relative Intensity (%) | Possible Fragment |
| 216 | < 1 | [M]⁺ (C₁₃H₂₈O₂) |
| 185 | 25 | [M - OCH₃]⁺ |
| 75 | 100 | [CH(OCH₃)₂]⁺ |
| 47 | 15 | [CH₃O=CH₂]⁺ |
Data sourced from NIST WebBook. nist.gov
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. The IR spectrum of 1,1-dimethoxyundecane would show characteristic absorption bands for the C-H and C-O bonds. The absence of a strong absorption band in the region of 1700-1750 cm⁻¹ would confirm the absence of a carbonyl (C=O) group, distinguishing it from its parent aldehyde, undecanal.
While a specific experimental IR spectrum for 1,1-dimethoxyundecane is not available in the surveyed literature, the expected characteristic peaks can be predicted.
Interactive Data Table: Predicted Infrared (IR) Absorption Bands for 1,1-Dimethoxyundecane
| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity |
| 2950-2850 | C-H stretch (alkyl) | Strong |
| 1470-1450 | C-H bend (alkyl) | Medium |
| 1150-1050 | C-O stretch (acetal) | Strong |
Chromatographic Separations in Research Contexts (e.g., HPLC, TLC)
Chromatographic techniques are essential for the separation, purification, and analysis of 1,1-dimethoxyundecane from reaction mixtures or natural extracts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components of a mixture with high resolution and sensitivity. For a relatively non-polar compound like 1,1-dimethoxyundecane, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase (like C18 or C8 bonded silica) is used with a more polar mobile phase.
A significant challenge in the HPLC analysis of acetals is their potential for hydrolysis back to the corresponding aldehyde and alcohol under acidic conditions, which can be present on silica-based columns. researchgate.net To circumvent this, a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, can be added to the mobile phase to neutralize active silanol (B1196071) groups on the stationary phase. researchgate.net
A typical HPLC method for the analysis of a long-chain acetal like 1,1-dimethoxyundecane would involve:
Column: A reversed-phase column, such as a C18 or C8, with a particle size of 3-5 µm.
Mobile Phase: A gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water. A basic modifier may be added to prevent hydrolysis.
Detection: Since 1,1-dimethoxyundecane lacks a strong chromophore, UV detection at low wavelengths (around 200-210 nm) or, more universally, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be suitable.
Interactive Data Table: Exemplar HPLC Conditions for Acetal Analysis
| Parameter | Condition |
| Stationary Phase | C18 (ODS) |
| Mobile Phase | Acetonitrile/Water with 5mM Ammonium Hydroxide |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
These conditions are based on a method for citral (B94496) dimethyl acetal and would require optimization for 1,1-dimethoxyundecane. researchgate.net
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique for the qualitative analysis of mixtures and for monitoring the progress of reactions. For a non-polar compound like 1,1-dimethoxyundecane, a normal-phase TLC system is typically used.
Stationary Phase: A silica (B1680970) gel plate (SiO₂) is the most common choice.
Mobile Phase: A mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate. The ratio of the solvents is adjusted to achieve good separation. For 1,1-dimethoxyundecane, a higher proportion of hexane would be used.
Visualization: As 1,1-dimethoxyundecane is not colored and does not fluoresce under UV light, a visualizing agent is required. Staining with a potassium permanganate (B83412) solution or a phosphomolybdic acid solution, followed by gentle heating, would reveal the spot corresponding to the compound.
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system.
Interactive Data Table: Typical TLC System for Non-Polar Compounds
| Parameter | Material/Solvent |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |
| Visualization | Potassium permanganate stain |
Theoretical and Computational Chemistry Approaches to Undecane, 1,1 Dimethoxy
Molecular Modeling and Simulation of 1,1-Dimethoxyundecane Reactivity and Conformations
Molecular modeling and simulation are indispensable techniques for exploring the three-dimensional structure and dynamic behavior of molecules like 1,1-dimethoxyundecane. These methods allow researchers to visualize the molecule's shape, understand its flexibility, and predict its most stable conformations.
Molecular Dynamics (MD) simulations , for instance, can track the movements of atoms in 1,1-dimethoxyundecane over time, providing insights into its conformational landscape. nih.govyoutube.com The long undecane (B72203) chain allows for a multitude of rotational isomers (rotamers), and MD simulations can help identify the low-energy conformations that are most likely to exist at a given temperature. The acetal (B89532) group, with its two methoxy (B1213986) substituents, introduces specific steric and electronic features that influence the local conformation at the head of the molecule.
The reactivity of 1,1-dimethoxyundecane can also be probed using molecular modeling. By simulating the approach of a reactant, it is possible to map out the potential energy surface of a reaction and identify the transition states. This information is vital for understanding reaction mechanisms and predicting reaction rates. For example, the hydrolysis of the acetal group, a common reaction for this class of compounds, can be modeled to understand the role of catalysts and solvent molecules.
Illustrative Conformational Analysis of a Long-Chain Acetal
| Dihedral Angle | Description | Energy Profile |
| C-C-C-C (anti) | The carbon atoms are in a staggered, planar arrangement. | Lower energy, more stable |
| C-C-C-C (gauche) | The carbon atoms are in a staggered, non-planar arrangement. | Higher energy, less stable |
| C-O-C-O | The dihedral angle of the dimethoxy group. | Influences the steric accessibility of the acetal carbon. |
| O-C-C-C | The dihedral angle linking the acetal group to the alkyl chain. | Affects the overall molecular shape and intermolecular packing. |
This table is illustrative and represents general principles of conformational analysis in long-chain alkanes and acetals.
Quantum Chemical Calculations for Mechanistic and Electronic Structure Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) , provide a deeper understanding of the electronic structure of 1,1-dimethoxyundecane. researchgate.netresearchgate.net These calculations can yield a wealth of information, including the distribution of electron density, the energies of molecular orbitals, and the partial charges on each atom.
Key insights from quantum chemical calculations include:
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Electrostatic Potential Maps: These maps visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites that are susceptible to nucleophilic or electrophilic attack. For 1,1-dimethoxyundecane, the oxygen atoms of the methoxy groups are expected to be regions of negative potential, while the hydrogen atoms of the alkyl chain will have a more positive character.
Reaction Mechanism Elucidation: DFT calculations can be used to model reaction pathways in detail, including the structures and energies of reactants, products, intermediates, and transition states. researchgate.net This allows for a quantitative analysis of reaction barriers and thermodynamics.
Illustrative Quantum Chemical Data for a Model Acetal (e.g., 1,1-dimethoxyethane)
| Property | Calculated Value | Significance |
| HOMO Energy | -10.5 eV | Relates to ionization potential and nucleophilicity. |
| LUMO Energy | 1.5 eV | Relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 12.0 eV | Indicates high kinetic stability. |
| Dipole Moment | ~1.5 D | Reflects the overall polarity of the molecule. |
Note: These values are for the smaller analogue, 1,1-dimethoxyethane, and serve as an illustration. The values for 1,1-dimethoxyundecane would differ due to the longer alkyl chain.
Prediction of Physicochemical Behavior Relevant to Chemical Processes
Computational methods are increasingly used to predict the physicochemical properties of compounds, which is essential for designing and optimizing chemical processes.
The vapor pressure of a substance is a critical property in processes involving distillation, evaporation, and mass transfer. Computational methods, such as group-contribution methods and quantitative structure-property relationship (QSPR) models, can be used to estimate the vapor pressure of 1,1-dimethoxyundecane. nih.govchemrxiv.orgcopernicus.orgcopernicus.org
Group-contribution methods, for example, estimate properties by summing the contributions of the individual functional groups within the molecule. For 1,1-dimethoxyundecane, the contributions of the CH3, CH2, and the specific 1,1-dimethoxy functional group would be considered. These methods are often parameterized using extensive experimental data for a wide range of compounds.
Illustrative Comparison of Vapor Pressure Prediction Methods
| Method | Principle | Expected Accuracy for Long-Chain Acetals |
| Antoine Equation | Empirical correlation based on experimental data. | High if data for similar compounds is available. |
| Group Contribution | Sum of contributions from molecular fragments. | Good for standard molecules, may have larger errors for less common functional groups. |
| COSMO-RS | Based on quantum chemical calculations of surface charges. | Can be highly accurate but is computationally more intensive. |
This table presents a general overview of common vapor pressure prediction methods.
The interactions between molecules of 1,1-dimethoxyundecane govern its bulk properties, such as its boiling point, viscosity, and solubility. Molecular dynamics simulations can provide a detailed picture of these interactions. nih.govnih.gov
The primary intermolecular forces in 1,1-dimethoxyundecane are:
Van der Waals forces (London dispersion forces): These are the dominant interactions, arising from the large, nonpolar undecane chain. The strength of these forces increases with the length of the alkyl chain. libretexts.org
Simulations can quantify the strength and nature of these interactions, revealing how the molecules pack together in the liquid state and how they interact with other substances in a mixture. This understanding is crucial for applications such as solvent selection and formulation design. For instance, the long hydrophobic undecane tail suggests that 1,1-dimethoxyundecane will be soluble in nonpolar solvents, while the polar acetal head may provide some limited solubility in more polar media. solubilityofthings.com
Future Research Directions and Emerging Opportunities in Undecane, 1,1 Dimethoxy Chemistry
Exploration of Novel Synthetic Methodologies and Sustainable Production Routes
The conventional synthesis of Undecane (B72203), 1,1-dimethoxy- involves the acid-catalyzed reaction of undecanal (B90771) with methanol (B129727). While effective, this method often requires corrosive acids and conditions that may not be compatible with sensitive functional groups. acs.org Future research is poised to develop more sustainable and efficient synthetic pathways.
Green-Catalyzed Systems: Emerging research highlights the use of photocatalytic and photo-organocatalytic methods for acetalization, which operate under mild, often neutral conditions. rsc.orgrsc.orgresearchgate.net These approaches, utilizing catalysts like Eosin Y or thioxanthenone under visible light irradiation, could be adapted for the synthesis of Undecane, 1,1-dimethoxy-. ymerdigital.comorganic-chemistry.org Such methods promise higher yields, reduced waste, and greater functional group tolerance. researchgate.net
Heterogeneous and Alternative Catalysis: The use of solid acid catalysts, such as mesoporous aluminosilicates or polymer-supported acids, offers significant advantages in terms of catalyst recovery and reusability, contributing to more environmentally friendly processes. researchgate.net Furthermore, protocols for acetal (B89532) synthesis under basic conditions are being developed, providing an orthogonal approach to traditional acid catalysis and expanding the synthetic utility for base-sensitive substrates. researchgate.net
A comparative table of potential synthetic routes is presented below:
| Synthetic Method | Catalyst/Conditions | Advantages | Potential for Undecane, 1,1-dimethoxy- |
| Traditional Acetalization | Strong mineral acids (e.g., HCl, H2SO4) | Well-established, simple | Standard method, but with sustainability drawbacks. |
| Photocatalysis | Eosin Y, Thioxanthenone, Visible light | Mild conditions, high yields, green | High potential for a sustainable and efficient synthesis. rsc.orgymerdigital.com |
| Heterogeneous Catalysis | Zeolites, Al-MCM-41, Polymer-supported acids | Catalyst is easily separated and reused | Promising for large-scale, continuous flow production. researchgate.net |
| Base-Mediated Synthesis | Sodium alkoxide/trifluoroacetate ester | Orthogonal to acid-sensitive groups | Useful for complex molecules containing the undecanal moiety. researchgate.net |
Investigation of Untapped Reactivity Profiles and Catalytic Applications
The primary chemical utility of acetals lies in their function as protecting groups for aldehydes and ketones. libretexts.org The acetal group in Undecane, 1,1-dimethoxy- is stable under neutral to strongly basic conditions, making it an effective shield for the undecanal carbonyl group against nucleophilic attack by reagents like Grignards or organolithiums. libretexts.orglibretexts.org
Advanced Protecting Group: The long C11 alkyl chain of Undecane, 1,1-dimethoxy- imparts significant lipophilicity. This property could be exploited in multi-step organic syntheses involving non-polar reaction media, where its enhanced solubility could be advantageous compared to shorter-chain acetals.
Catalytic Precursor and Reagent: The controlled hydrolysis of Undecane, 1,1-dimethoxy- back to undecanal under acidic conditions can be harnessed. youtube.com This allows for its use as a slow-release source of the aldehyde in certain catalytic or reaction systems. For instance, it could serve as a surrogate for the highly reactive acetaldehyde (B116499) in specific cascade reactions, a strategy that has been successfully demonstrated with acetaldehyde dimethyl acetal. nih.gov
Design and Synthesis of Advanced Functional Materials Incorporating 1,1-Dimethoxyundecane Moieties
The incorporation of acetal linkages into polymer backbones is a burgeoning field for the creation of degradable-on-demand materials. nih.gov The acid-lability of the acetal bond allows for the chemical recycling of these polymers back to their monomeric or oligomeric components. whiterose.ac.uk
Functional Polyacetals and Polyesters: The 1,1-dimethoxyundecane unit can be envisioned as a building block for novel functional polymers. Through copolymerization with other monomers, such as lactide or cyclic acetals, new polyesters and polyacetals can be synthesized. nih.govacs.org The long, non-polar undecane chain would be expected to significantly influence the material's properties, such as:
Thermal Properties: Affecting the glass transition temperature (Tg) and melting temperature (Tm).
Mechanical Properties: Modifying the flexibility and strength of the polymer.
Solubility and Degradability: The hydrophobic nature of the undecane chain would impact the polymer's interaction with aqueous environments and could be used to tune the rate of acid-catalyzed degradation. nih.gov
Research into functionalized polylactides containing acetal units has shown that these materials can be chemically modified post-polymerization, opening up a wide range of potential applications. nih.gov A similar approach with Undecane, 1,1-dimethoxy- derived monomers could lead to a new library of functional, degradable materials. lodz.pl
Development of Innovative Analytical Strategies for Trace Detection and Mechanistic Studies
The characterization of Undecane, 1,1-dimethoxy- can be readily achieved using standard analytical techniques.
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR provide definitive structural confirmation of the acetal and the long alkyl chain. |
| Mass Spectrometry (MS) | Electron ionization MS can be used for structural elucidation and identification. nist.gov |
| Infrared (IR) Spectroscopy | Characterization of the C-O ether linkages of the acetal group. |
For trace detection in complex matrices, such as environmental or biological samples, more innovative strategies are required. One promising approach involves the hydrolysis of the acetal to release undecanal, which can then be derivatized with a fluorescent tag. wikipedia.org The resulting derivative could be quantified with high sensitivity using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS).
Furthermore, advanced mass spectrometry techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) could be developed for the direct and rapid quantification of Undecane, 1,1-dimethoxy- and other very long-chain compounds without the need for prior hydrolysis or derivatization. nih.gov
Computational Design of Undecane, 1,1-Dimethoxy- Analogs with Tailored Chemical Properties
In silico or computational chemistry offers powerful tools for the rational design of new molecules with specific, desired properties, potentially reducing the time and cost of experimental work. bohrium.com
Molecular Modeling and Simulation: Techniques like molecular docking and molecular dynamics can be employed to predict the behavior and properties of Undecane, 1,1-dimethoxy- and its analogs. uni.lu By computationally modifying the structure, for example, by altering the length of the alkyl chain or substituting the methoxy (B1213986) groups with other alkoxy groups, researchers can predict how these changes will affect key properties:
Reactivity: The stability of the acetal group.
Physical Properties: Boiling point, viscosity, and solubility.
Binding Affinity: Interaction with catalytic sites or as part of a larger supramolecular structure.
This computational-led approach can guide the synthesis of novel analogs of Undecane, 1,1-dimethoxy- tailored for specific applications, from more effective protecting groups in organic synthesis to bespoke building blocks for advanced, degradable polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
